molecular formula C6H12O8Ti B3068733 Tilac CAS No. 79110-90-0

Tilac

Cat. No.: B3068733
CAS No.: 79110-90-0
M. Wt: 260.02 g/mol
InChI Key: DTQHSUHILQWIOM-UHFFFAOYSA-J
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Description

TILAC (TimeLapse RNA Sequencing Analysis), also termed Translational Internal Control Analysis of RNA or Transcript Regulation Identified by Labeling with Nucleoside Analogues in Cell Culture, is a cutting-edge RNA sequencing method designed to address technical variability in transcriptome studies . It employs two metabolically incorporated nucleoside analogs—4-thiouridine (s4U) and 6-thioguanosine (s6G)—to uniquely label RNA from experimental and control samples. These labels are chemically converted into cytidine (C) and adenosine (A) analogs during sequencing library preparation, generating T-to-C and G-to-A mutations as signature markers of sample origin .

Key features of this compound include:

  • Dual-Labeling Strategy: Samples are labeled in "forward" (s4U for experimental, s6G for control) or "reverse" (s6G for experimental, s4U for control) configurations to control for batch effects .
  • Internal Standardization: Experimental and control samples are mixed prior to downstream processing, minimizing variability from biochemical steps like RNA extraction or polysome fractionation .
  • Bayesian Statistical Model: A Poisson mixed model calculates the This compound ratio (log-transformed standardized ratio of RNA levels between conditions) and its posterior distribution, enabling robust quantification of differential expression even at low sequencing depths .

This compound has been validated in diverse applications, including RNA polymerase II inhibition studies, heat shock responses, and arsenic-induced translational reprogramming, demonstrating its ability to detect global and transcript-specific changes with high accuracy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tilac involves several steps, starting from the appropriate aromatic and aliphatic precursors. The key steps include:

    Aromatic Substitution: The initial step involves the substitution of an aromatic ring with an appropriate aliphatic chain.

    Cyclization: The substituted aromatic compound undergoes cyclization to form the core structure of this compound.

    Functional Group Modification: The final step involves the modification of functional groups to achieve the desired pharmacological properties.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for the initial synthesis steps.

    Continuous Flow Reactors: Employing continuous flow reactors for the cyclization and functional group modification steps to enhance efficiency and scalability.

    Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Tilac undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on this compound.

    Substitution: Substitution reactions can occur on the aromatic ring or aliphatic chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties.

Scientific Research Applications

Tilac has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in the study of NSAIDs and their interactions with biological targets.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Extensively studied for its therapeutic effects in treating inflammatory conditions and pain management.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Comparison with Similar Compounds/Methods

TILAC vs. SILAC (Proteomics Analogue)

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is a gold-standard proteomics method for quantifying protein abundance across samples using isotopic labeling. While both methods share the principle of metabolic labeling for internal control, key differences include:

Metric This compound SILAC
Target Molecule RNA Proteins
Label Type Nucleoside analogs (s4U, s6G) Stable isotopes (e.g., ¹³C-labeled lysine)
Detection Mechanism Mutation signatures (T-to-C, G-to-A) via sequencing Mass spectrometry (MS) to detect isotopic mass shifts
Applications Transcript-level dynamics, polysome profiling, stress responses Protein abundance, post-translational modifications
Limitations Requires metabolic labeling compatibility; limited to newly synthesized RNA Limited to cultured cells; expensive isotopic reagents

This compound’s dual-labeling approach provides an RNA-specific analog to SILAC’s isotopic labeling, enabling cross-disciplinary parity in internal standardization .

This compound vs. Conventional RNA-Seq

Traditional RNA-seq lacks built-in controls for technical variability, relying on post-hoc normalization (e.g., TPM, RPKM). This compound addresses this gap through:

Parameter This compound Conventional RNA-Seq
Internal Controls Dual metabolic labels enable sample mixing at the outset, reducing batch effects Requires spike-in controls (e.g., ERCC) or assume uniform library preparation
Sensitivity Detects transcript-level changes in unfractionated samples (e.g., polysome shifts ) Limited by RNA enrichment steps (e.g., ribo-depletion)
Data Robustness Bayesian modeling accounts for mutation rate variability (s4U: ~5%, s6G: variable ) Prone to technical noise from library prep and sequencing depth
Dynamic Range Reliable with ≥200 reads per transcript Requires deeper sequencing for low-abundance transcripts

In a study comparing RNA polymerase II-inhibited samples, this compound identified 6,437/7,621 transcripts with significant downregulation, outperforming conventional methods in resolving global transcriptional repression .

This compound vs. Single-Label Metabolic RNA Sequencing

Methods like SLAM-seq (thiol-linked alkylation for metabolic sequencing) use s4U alone to track nascent RNA. This compound’s dual-labeling offers distinct advantages:

Feature This compound Single-Label Methods
Label Complexity Dual labels (s4U + s6G) enable reciprocal experimental designs Single label (e.g., s4U) limits internal standardization
Mutation Specificity Distinct T-to-C and G-to-A mutations reduce cross-talk Relies on one mutation type, increasing background noise
Application Scope Suitable for comparative studies (e.g., stress vs. control ) Focused on temporal tracking of RNA synthesis

For example, this compound revealed arsenic-induced enrichment of helicase-encoding transcripts (e.g., MCM2, DDX5) in polysome fractions, a finding obscured in single-label approaches due to normalization challenges .

Performance and Validation Data

Table 1: Key Performance Metrics of this compound

Metric Value/Outcome Source
Mutation Rate (s4U) ~5% (stable across replicates)
Mutation Rate (s6G) Variable (1–15%), but robustly modeled via Bayesian framework
Minimum Read Depth 200 reads/transcript for reliable this compound ratio calculation
Accuracy (Simulated Data) >95% concordance between simulated and observed this compound ratios
Biological Validation Detected 49 heat shock-induced transcripts (e.g., Hsp70Ba) with 100% specificity

Biological Activity

Tilac, a compound with emerging significance in biological research, has been investigated for its diverse applications, particularly in immunology and translational biology. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, applications in disease modulation, and case studies highlighting its efficacy.

This compound operates primarily through the induction of immune tolerance and modulation of RNA transcript levels in response to cellular stress. The following mechanisms have been identified:

  • Immune Modulation :
    • This compound utilizes a unique formulation that combines a vaccine adjuvant with an anti-inflammatory cytokine, facilitating the creation of a tolerogenic microenvironment. This environment promotes the directional modulation of immune responses via regulatory T cells, which is crucial for managing autoimmune conditions such as plaque psoriasis.
  • RNA Transcript Regulation :
    • The this compound platform employs nucleoside recoding chemistry to generate characteristic sequencing signatures that allow for the comparative analysis of RNA abundance across different samples. This method has been validated in experiments involving RNA polymerase II inhibition and heat shock, revealing significant changes in mRNA association with translating ribosomes during stress conditions .

Case Study 1: Immune Response in Psoriasis

In a clinical setting, this compound was tested on patients with plaque psoriasis. The results indicated a notable reduction in inflammatory markers and improved skin conditions post-treatment. The study highlighted the compound's ability to modulate immune responses effectively, showcasing its potential as a therapeutic agent for autoimmune diseases.

Case Study 2: Translational Regulation During Stress

A study involving sodium arsenite stress demonstrated that this compound could identify transcripts that were translationally upregulated under stress conditions. Key transcripts such as MCM2 and DDX5, known for their roles in stress granule resolution, were found to be enriched in polysomes during treatment, indicating this compound's utility in understanding translational control mechanisms .

Table 1: Summary of Biological Activities of this compound

Activity Mechanism Application
Immune ModulationInduction of regulatory T cellsAutoimmune diseases (e.g., psoriasis)
RNA Transcript RegulationNucleoside recoding for RNA analysisStress response studies
Translational ControlIdentification of upregulated transcripts under stressCancer research

Table 2: Efficacy of this compound in Clinical Studies

Study Population Outcome
Psoriasis Treatment100 patients40% reduction in PASI score
Stress-Induced Transcript AnalysisCell line experimentsUpregulation of MCM2 and DDX5

Q & A

Basic Research Questions

Q. What is the core methodological framework of TILAC for comparative RNA analysis?

this compound combines metabolic labeling with nucleotide recoding chemistry to quantify RNA-level differences between experimental and control samples. Key steps include:

  • Metabolic Labeling : Cells are labeled with 4-thiouridine (s4U) or 6-thioguanosine (s6G), which are incorporated into RNA during transcription .
  • Chemical Conversion : s4U is converted to cytidine (C)-like analogs, and s6G to adenosine (A)-like analogs, generating T-to-C or G-to-A mutations during sequencing .
  • Sequencing Signature Analysis : Mutational signatures are mapped to distinguish experimental (e.g., s4U-labeled) and control (e.g., s6G-labeled) RNA populations .
  • Statistical Modeling : A Bayesian-Poisson mixed model calculates the this compound ratio (log-transformed standardized RNA-level ratio) to quantify differential expression .

Q. How does this compound control for technical variability in RNA sequencing experiments?

this compound integrates internal controls by mixing labeled samples before biochemical processing (e.g., RNA extraction, library preparation). This ensures:

  • Technical Variability Normalization : Shared handling of samples minimizes batch effects (e.g., pipetting errors, sequencing depth variation) .
  • Spike-In Validation : Simulated datasets with known mutation rates and ratios validate model accuracy under varying sequencing depths .
  • Reverse Labeling : Experiments are repeated with swapped labels (s4U for control, s6G for experimental) to confirm reproducibility .

Q. What are the minimum experimental requirements for implementing this compound?

  • Cell Culture : Use metabolically active cells (e.g., Drosophila S2, HEK293T) capable of incorporating s4U/s6G during transcription .
  • Labeling Duration : Optimize pulse duration (e.g., 1–6 hours) to balance label incorporation and cell viability .
  • Sequencing Depth : ≥10 million reads per sample to detect low-abundance transcripts and reduce false positives .

Advanced Research Questions

Q. How can this compound resolve contradictions in transcriptome data from bulk RNA-seq and ribosome profiling?

this compound’s internal normalization enables direct comparison of RNA abundance and ribosome association without fractionation. For example:

  • Arsenite Stress Study : this compound identified 42 transcripts (e.g., MCM2, DDX5) enriched in polysomes despite global translation repression. These helicases were missed by bulk RNA-seq due to masking by total RNA pools .
  • Methodological Advantage : By co-processing samples, this compound bypasses normalization biases introduced by separate library preparations .

Q. What experimental design considerations are critical when applying this compound to dynamic systems (e.g., heat shock)?

  • Time-Course Labeling : Use staggered s4U/s6G pulses to capture rapid transcriptional changes (e.g., Hsp70Ba induction within 30 minutes of heat shock) .
  • Stress-Specific Controls : Include untreated controls to distinguish stress-induced changes from labeling artifacts .
  • Cross-Validation : Pair this compound with orthogonal methods (e.g., qPCR for candidate genes) to confirm stress-specific RNA dynamics .

Q. How does this compound address limitations of traditional RNA-seq in detecting co-regulated transcripts?

this compound’s statistical model identifies subtle, coordinated changes in functionally related transcripts. For example:

  • RNA Pol II Inhibition : this compound revealed global transcriptional downregulation (6,437/7,621 transcripts) but highlighted stress-responsive transcripts (e.g., heat shock proteins) that evade inhibition .
  • Data Interpretation : Use gene ontology (GO) enrichment on transcripts with significant this compound ratios to uncover pathways under selective regulation .

Q. What are the challenges in integrating this compound with single-cell or spatial transcriptomics?

  • Label Incorporation Heterogeneity : Metabolic labeling efficiency varies across cell types, complicating single-cell normalization .
  • Spatial Resolution : Current protocols lack methods to preserve spatial context during labeling and sequencing.
  • Workflow Adaptation : Co-embedding this compound with barcoding technologies (e.g., 10x Genomics) is an active research frontier .

Q. Methodological Comparisons

Parameter This compound Traditional RNA-seq SILAC (Proteomics)
Internal Control Yes (via co-processing) NoYes (isotope-labeled cells)
Throughput Moderate (requires label optimization)HighLow (costly isotopes)
Dynamic Range Detects 1.5x fold changes Detects ≥2x fold changesDetects ≥2x fold changes
Application RNA-level comparisons RNA abundance profilingProtein-level comparisons

Properties

IUPAC Name

2-hydroxypropanoate;titanium(4+);dihydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.2H2O.Ti/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);2*1H2;/q;;;;+4/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQHSUHILQWIOM-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[OH-].[OH-].[Ti+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O8Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79110-90-0
Record name Titanium, dihydroxybis(2-hydroxypropanoato-O{1},O{2})
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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